molecular formula C16H19N3O4 B1228689 N'-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide

N'-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide

Cat. No.: B1228689
M. Wt: 317.34 g/mol
InChI Key: QQICBDDTOCDQPL-UHFFFAOYSA-N
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Description

N’-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide is a compound that belongs to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a nitrophenyl group and a carbohydrazide moiety. The bicyclo[3.3.1]nonane framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the bicyclo[3.3.1]nonane core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the carbohydrazide moiety .

Scientific Research Applications

N’-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, making the compound useful for studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful for applications requiring specific interactions with biological molecules or for the synthesis of complex organic compounds .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

N'-(4-nitrophenyl)-9-oxobicyclo[3.3.1]nonane-3-carbohydrazide

InChI

InChI=1S/C16H19N3O4/c20-15-10-2-1-3-11(15)9-12(8-10)16(21)18-17-13-4-6-14(7-5-13)19(22)23/h4-7,10-12,17H,1-3,8-9H2,(H,18,21)

InChI Key

QQICBDDTOCDQPL-UHFFFAOYSA-N

SMILES

C1CC2CC(CC(C1)C2=O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC2CC(CC(C1)C2=O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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